molecular formula C18H29ClN4O B1246850 Butalamine hydrochloride CAS No. 28875-47-0

Butalamine hydrochloride

Cat. No.: B1246850
CAS No.: 28875-47-0
M. Wt: 352.9 g/mol
InChI Key: ZCEDBAQIHPGWNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butalamine hydrochloride involves several steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Butalamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

Butalamine hydrochloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action of butalamine hydrochloride involves the relaxation of smooth muscles in the blood vessel walls. This is achieved by inhibiting the influx of calcium ions, which play a crucial role in muscle contraction. By blocking these ions, this compound reduces the tension in the blood vessel walls, leading to dilation and improved blood flow . Additionally, it may have mild antiplatelet properties, helping to prevent blood clot formation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively interact with biological targets and exert its vasodilatory effects. Its ability to inhibit calcium ion influx and relax smooth muscles distinguishes it from other similar compounds .

Properties

IUPAC Name

dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEDBAQIHPGWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28875-47-0, 56974-46-0
Record name 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28875-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butalamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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